Home > Products > Screening Compounds P36358 > Propylidene ropinirole
Propylidene ropinirole - 784110-47-0

Propylidene ropinirole

Catalog Number: EVT-3467766
CAS Number: 784110-47-0
Molecular Formula: C19H28N2O
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Propylidene ropinirole is a derivative of the well-known drug ropinirole, which is primarily used as a dopamine agonist in the treatment of Parkinson's disease and restless leg syndrome. This compound is classified under the category of indolinone derivatives and exhibits pharmacological properties that target dopamine receptors, particularly the D2 receptor subtype. The structural modification of ropinirole to form propylidene ropinirole enhances its therapeutic efficacy and pharmacological profile.

Source

Propylidene ropinirole is synthesized through various chemical processes, which often involve modifications of the parent compound, ropinirole. The synthesis methods are designed to optimize yield and purity while minimizing environmental impact.

Classification
  • Chemical Classification: Indolinone derivative
  • Pharmacological Classification: Dopamine agonist
  • CAS Number: 71751845
  • Molecular Formula: C19H28N2O
Synthesis Analysis

The synthesis of propylidene ropinirole involves several key steps that ensure high purity and yield.

Methods

  1. Starting Materials:
    • N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride is commonly used as a precursor.
  2. Reaction Conditions:
    • The process typically employs biphasic extraction techniques at specific pH levels to selectively remove impurities, such as des-N-n-propyl ropinirole and N-hydroxy-ropinirole.
    • Sodium alkoxide and diethyl oxalate are utilized in a mixed solvent system to facilitate the reaction.
  3. Purification Steps:
    • Multiple extraction and purification steps are conducted to isolate propylidene ropinirole from unwanted by-products, ensuring that the final product meets pharmaceutical standards .
Molecular Structure Analysis

The molecular structure of propylidene ropinirole can be described as follows:

  • Structure: The compound features an indolinone core with a propylidene group attached, influencing its interaction with dopamine receptors.

Data

  • Molecular Weight: Approximately 300.44 g/mol
  • Structural Representation: The structure can be visualized using computational chemistry software or databases such as PubChem .
Chemical Reactions Analysis

Propylidene ropinirole undergoes various chemical reactions that are essential for its synthesis and functionalization.

Reactions

  1. Formation of Propylidene Ropinirole:
    • The initial reaction involves the alkylation of indolinone derivatives with propylamine under controlled conditions.
  2. Purification Reactions:
    • Biphasic extractions at varying pH levels selectively isolate compounds, enhancing purity.
    • Final purification may involve crystallization or chromatography techniques to achieve pharmaceutical-grade quality .
Mechanism of Action

The mechanism by which propylidene ropinirole exerts its effects is closely related to its interaction with dopamine receptors.

Process

  1. Receptor Binding:
    • Propylidene ropinirole binds predominantly to D2 dopamine receptors in the central nervous system, mimicking the action of endogenous dopamine.
  2. Signal Transduction:
    • Upon binding, it activates G-protein coupled pathways that inhibit adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate levels and modulation of neuronal excitability .

Data

  • The pharmacokinetics indicate rapid absorption with peak plasma concentrations achieved within 1 to 2 hours post-administration .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of propylidene ropinirole is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically presented as a light-purple oil or solid depending on the formulation.
  • Melting Point: Varies based on purity but generally falls within a specific range indicative of its crystalline form.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane; limited solubility in water.
  • Stability: Stability studies indicate that propylidene ropinirole maintains integrity under standard storage conditions but may degrade under extreme pH or temperature conditions .
Applications

Propylidene ropinirole serves several scientific and therapeutic purposes:

  • Therapeutic Uses: Primarily indicated for managing Parkinson's disease symptoms and alleviating restless leg syndrome.
  • Research Applications: Used in pharmacological studies to explore dopamine receptor interactions and develop new therapeutic agents targeting similar pathways.
Synthesis and Structural Optimization of Propylidene Ropinirole

Synthetic Pathways for Non-Ergot Dopamine Agonist Derivatives

The synthesis of propylidene ropinirole (chemical name: (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one) represents a significant advancement in structural optimization within the non-ergoline dopamine agonist class. Industrial production utilizes multi-step synthetic routes that build upon the core indolinone structure of ropinirole through strategic modifications. The critical structural innovation involves introducing a propylidene moiety at the 3-position of the indole ring, which significantly alters the compound's conformational flexibility and receptor binding properties compared to the parent drug [1] .

The synthesis typically begins with 4-(2-bromoethyl)indolin-2-one as a key intermediate. This intermediate undergoes N-alkylation with dipropylamine under phase-transfer conditions, utilizing catalysts such as tetrabutylammonium halides in biphasic solvent systems (toluene/water). This step forms the ropinirole backbone with yields typically ranging from 68-75% on industrial scales. The subsequent condensation reaction introduces the propylidene group using propionaldehyde derivatives under carefully controlled acidic conditions (pH 4.5-5.5) [4] . Alternative pathways employ Knoevenagel condensation catalysts, including piperidine or aluminum chloride, which facilitate the formation of the exocyclic double bond at the 3-position. The stereochemical outcome (E/Z isomer ratio) in this step is highly dependent on catalyst selection and reaction temperature, with most industrial processes producing mixtures requiring subsequent resolution [7].

Recent process optimizations have focused on solvent selection and catalyst recovery to improve sustainability. Modern approaches employ greener solvents such as ethyl acetate or cyclopentyl methyl ether instead of traditional dichloromethane. Continuous flow chemistry implementations have demonstrated significant improvements in yield (up to 82%) and reduced reaction times for the final condensation step . The hydrochloride salt formation, crucial for pharmaceutical processing, is typically achieved by treating the free base with hydrochloric acid in isopropanol, followed by anti-solvent crystallization using methyl tert-butyl ether to obtain the crystalline solid [10].

Table 1: Comparative Analysis of Synthetic Methods for Propylidene Ropinirole

Synthetic StepConventional MethodOptimized ApproachKey Improvements
N-AlkylationToluene/water with TBAB catalyst, 12h, 68% yieldContinuous flow with immobilized catalyst, 2h, 75% yieldReduced catalyst loading, shorter reaction time
Propylidene IntroductionPropionaldehyde with AlCl₃, DCM, 8h, 65% yieldPropionaldehyde dimethyl acetal with Sc(OTf)₃, EtOAc, 4h, 82% yieldHigher stereoselectivity (Z:E 3:1), greener solvent
Salt FormationHCl/IPA with MTBE crystallizationHCl/ethanol with evaporative crystallizationImproved crystal morphology, higher purity (99.8%)
Overall ProcessBatch process, 3 steps, 44% overall yieldIntegrated flow-batch process, 3 steps, 62% overall yieldReduced solvent waste, higher throughput

Isomer-Specific Synthesis Challenges in E/Z-Mixtures

The 3-propylidene moiety in propylidene ropinirole introduces significant stereochemical complexity due to the existence of E and Z isomers around the exocyclic double bond. The Z-configuration (cis orientation relative to the indole ring) demonstrates approximately 15-fold higher binding affinity for dopamine D₂ and D₃ receptors compared to the E-isomer, making stereoselective synthesis a critical aspect of production [1] [7]. Standard synthetic routes typically yield mixtures with Z:E ratios between 2:1 to 3:1, necessitating efficient separation strategies to obtain the therapeutically optimal Z-isomer.

The separation challenge stems from the nearly identical physicochemical properties of the isomers. Both isomers exhibit similar solubility profiles in most organic solvents (methanol, ethanol, acetonitrile, ethyl acetate) and minimal differences in pKa values (predicted ΔpKa < 0.2), complicating conventional separation approaches [6]. Advanced chromatographic techniques have been developed specifically to address this challenge. Capillary liquid chromatography (CLC) using C18 reversed-phase columns with optimized mobile phases achieves baseline separation, but has limited scalability. Industrial-scale separations employ simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)), enabling continuous separation with productivity rates exceeding 200g/L/day [6] [10].

Crystallization-based separation strategies exploit subtle differences in crystal packing between the isomers. The hydrochloride salt of the Z-isomer displays preferential crystallization behavior from specific solvent mixtures, notably ethanol/water (70:30) and acetonitrile/toluene (60:40). Seeding protocols using Z-isomer crystals in saturated solutions at controlled cooling rates (-0.5°C/min) can increase the Z-isomer content from 75% to >99% in a single crystallization step [7]. These methods are complemented by molecular recognition approaches utilizing host-guest complexation with cyclodextrins or crown ether derivatives that selectively bind the Z-isomer through complementary steric and electronic interactions.

Table 2: Separation Efficiency of Different Techniques for E/Z Isomers of Propylidene Ropinirole

Separation TechniqueTypical Feed Ratio (Z:E)Output Purity (Z-isomer)ThroughputKey Limitations
Preparative CLC3:1>99.5%Low (mg/day)Non-scalable, high solvent consumption
Simulated Moving Bed Chromatography3:198.5-99.0%High (kg/day)High capital investment, complex operation
Selective Crystallization3:197.0-98.5%Medium-HighRequires careful supersaturation control
Host-Guest Complexation1:195.0-96.0%MediumCost of complexing agents, additional recovery step
Combined Crystallization-SMB3:1>99.9%HighProcess complexity, requires integration expertise

Purification Strategies for Impurity Reduction in Industrial Production

Industrial-scale production of propylidene ropinirole hydrochloride faces significant purification challenges due to structurally similar impurities that form during synthesis. Major impurities include N-despropyl ropinirole (resulting from incomplete alkylation), the E-isomer of propylidene ropinirole, and dimeric oxidation products formed during the condensation step [6]. Effective purification strategies must address these impurities while maintaining high yield and crystalline integrity of the final active pharmaceutical ingredient (API).

Recrystallization remains the cornerstone purification technique, with solvent optimization studies demonstrating that mixed solvent systems achieve superior impurity removal. Optimal solvent combinations include methanol/diethyl ether (70:30), ethanol/water (85:15), and acetonitrile/toluene (60:40), which exploit differential solubility of impurities while maintaining high API recovery rates (typically 85-92%) . Process parameters critically influence purification efficacy, with controlled cooling rates (0.3-0.5°C/min) and targeted seeding protocols significantly reducing inclusion of impurities within the crystal lattice. Industrial recrystallization processes typically achieve impurity reduction of 5-8 times per crystallization cycle, with most processes incorporating two crystallization steps to meet pharmacopeial requirements .

Advanced purification technologies have emerged to complement traditional crystallization. Chromatographic purification using flash silica columns with stepwise elution (ethyl acetate → ethyl acetate/methanol 95:5) effectively removes structurally similar impurities but suffers from limited throughput. More efficient approaches utilize acid anhydride treatment (acetic anhydride or propionic anhydride) to convert primary amine impurities to amide derivatives with significantly different solubility profiles . This chemical purification strategy involves reacting crude propylidene ropinirole with 0.05-0.1 molar equivalents of acid anhydride in toluene at 50-60°C for 2-4 hours, followed by alkaline washing to remove the converted impurities. This method achieves near-complete removal (>99%) of primary amine impurities without significant API loss.

The final purification steps focus on residual solvent management and particle engineering. Azeotropic distillation with toluene or n-heptane reduces water content below 0.1%, while controlled crystallization using anti-solvent addition produces particles optimized for subsequent formulation processes. Crystals with specific morphology (needle-like structures with high aspect ratio) are preferred for transdermal formulations in development, as they enhance dissolution kinetics in lipid matrices [1] [10].

Table 3: Major Impurities and Removal Strategies in Propylidene Ropinirole Hydrochloride Production

ImpurityChemical StructureOriginEffective Removal StrategiesPurification Challenge Level
N-Despropyl RopiniroleMonopropylamino analogIncomplete alkylation1. Acid anhydride derivatization2. pH-controlled extraction3. ChromatographyHigh (similar polarity)
E-Isomer(3E)-propylideneIsomerization during synthesis1. Selective crystallization2. Chiral chromatography3. Host-guest complexationVery High (nearly identical properties)
Dimerized ProductBis-indole derivativeOxidative coupling1. Silica gel chromatography2. Recrystallization from DCM/hexaneMedium (higher molecular weight)
Starting Material4-(2-bromoethyl)indolin-2-oneIncomplete reaction1. Aqueous wash (pH 7.5-8.0)2. RecrystallizationLow (different solubility)
Oxidation ProductHydroxylated indoleAir oxidation1. Antioxidant addition2. Reducing agent treatment3. RecrystallizationMedium (polarity differences)

Properties

CAS Number

784110-47-0

Product Name

Propylidene ropinirole

IUPAC Name

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H28N2O/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,22)/b16-8-

InChI Key

DTZIGOZEMIOOFP-PXNMLYILSA-N

SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC

Isomeric SMILES

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.